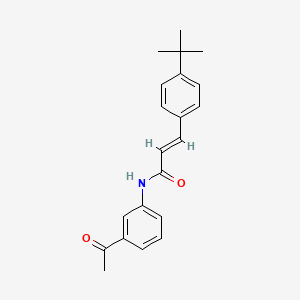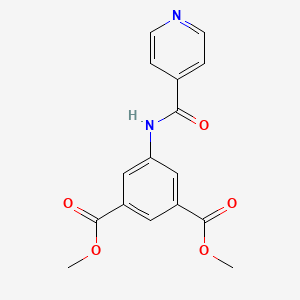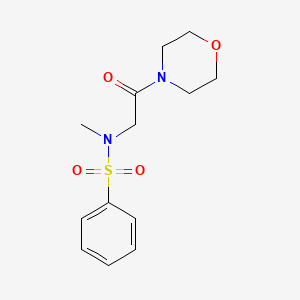![molecular formula C20H24N2OS B5714810 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine, also known as BETP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BETP is a piperazine derivative that has been synthesized through a multi-step process and has been found to exhibit promising biological activity. In
Applications De Recherche Scientifique
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine has been found to exhibit promising biological activity, making it a potential therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has been used in scientific research to study its effects on cancer cells, bacteria, and inflammation. This compound has also been used as a tool to study the role of piperazine derivatives in biological systems.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been optimized for high yields and purity. This compound has also been shown to have low toxicity, making it a safe compound for use in scientific research. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine. One area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Additionally, research could focus on the mechanism of action of this compound to better understand its effects on biological systems. This compound could also be used as a tool to study the role of piperazine derivatives in biological systems and to develop new compounds with therapeutic potential.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through a multi-step process and has been found to exhibit promising biological activity. This compound has been used in scientific research to study its effects on cancer cells, bacteria, and inflammation. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for use in lab experiments, but there are also limitations to using this compound in certain experiments. There are several future directions for research on this compound, including its potential as a cancer treatment and its role in biological systems.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine involves a multi-step process that includes the reaction of 2-ethylthiobenzoyl chloride with benzylpiperazine followed by the addition of sodium hydride. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-2-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNDGAQXJRZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)


![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)

